molecular formula C9H10O5 B15210209 [(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid CAS No. 752225-57-3

[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid

Cat. No.: B15210209
CAS No.: 752225-57-3
M. Wt: 198.17 g/mol
InChI Key: DTHUVZQMVMVXNB-LVSIQRNOSA-N
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Description

This compound, also identified as Piscrocin B (CAS: 752225-57-3), is a cyclopenta-furan derivative isolated from the roots of Picrorhiza scrophulariiflora (Xī Zàng Hǔ Huáng Lián) . Its molecular formula is C₉H₁₀O₅ (MW: 198.18), and it features a cyclopenta[c]furan core with vicinal dihydroxy groups (5R,6S) and an acetic acid side chain at the 4-position. Key physical properties include:

  • Melting Point: 160–162°C (MeOH)
  • Optical Rotation: [α]D²⁰ = −50.2° (c = 0.3, MeOH)
  • SMILES: OC(=O)C[C@H]1c2cocc2C@@HO .

Piscrocin B is structurally related to iridoids and secoiridoids, with its bioactivity likely influenced by stereochemistry and the polar acetic acid moiety.

Properties

CAS No.

752225-57-3

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

2-[(4S,5R,6S)-4,5-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-6-yl]acetic acid

InChI

InChI=1S/C9H10O5/c10-7(11)1-4-5-2-14-3-6(5)9(13)8(4)12/h2-4,8-9,12-13H,1H2,(H,10,11)/t4-,8+,9-/m0/s1

InChI Key

DTHUVZQMVMVXNB-LVSIQRNOSA-N

Isomeric SMILES

C1=C2[C@@H]([C@H]([C@H](C2=CO1)O)O)CC(=O)O

Canonical SMILES

C1=C2C(C(C(C2=CO1)O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions to form the cyclopenta[c]furan ring and subsequent functionalization to introduce the dihydroxy and acetic acid groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups on the molecule can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-((4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxy groups can form hydrogen bonds with active sites on enzymes, modulating their activity. The cyclopenta[c]furan ring structure can also interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Piscrocin A: Ethanol vs. Acetic Acid Side Chain

Piscrocin A (C₉H₁₂O₄, MW: 184.19) shares the same cyclopenta[c]furan core and stereochemistry (4S,5R,6S) but replaces the acetic acid side chain with ethanol. Key differences:

Property Piscrocin B (Acetic Acid) Piscrocin A (Ethanol)
Molecular Formula C₉H₁₀O₅ C₉H₁₂O₄
Melting Point 160–162°C 88–90°C
Polarity Higher (carboxylic acid group) Lower (hydroxyl group)
Biological Role Enhanced solubility for transport Likely altered bioavailability

Both compounds are sourced from Picrorhiza scrophulariiflora, suggesting shared biosynthetic pathways .

Cyclopenta-Furan Derivatives with Modified Substituents

  • 9-[(3aS,4S,6S,6aR)-3a,6-Dihydroxyhexahydro-1H-cyclopenta[c]furan-4-yl]guanine (C₁₃H₁₇N₅O₅): Features a guanine substituent instead of acetic acid.
  • 5,6-Dimethylxanthenone-4-acetic Acid (5,6-MeXAA): A flavone acetic acid analogue (C₁₆H₁₂O₅) with a xanthenone core. Despite structural divergence, the acetic acid group enables similar tumor necrosis factor-alpha (TNF-α) induction, though 5,6-MeXAA shows 10-fold higher potency than flavone acetic acid (FAA) in human cells .

Functional Group Analogues

p-Hydroxyphenyl Acetic Acid (C₈H₈O₃)

A simple aromatic acetic acid metabolite (CAS: 156-38-7). Comparison highlights:

Property Piscrocin B p-Hydroxyphenyl Acetic Acid
Core Structure Cyclopenta-furan with dihydroxy groups Benzene ring with hydroxyl group
Acidity pKa ~2.5 (carboxylic acid) pKa ~4.5 (weaker due to aryl)
Biological Role Plant-derived bioactivity (unclear) Human microbiota metabolite

The cyclopenta-furan scaffold in Piscrocin B may confer unique stereoelectronic effects compared to planar aromatic systems .

Stereochemical and Stability Considerations

Thymine Glycol (Tg) Diastereomers

Thymine glycol (C₅H₈N₂O₄), a DNA lesion, shares the 5,6-dihydroxy-5,6-dihydro motif. Key parallels:

  • Epimerization : Tg’s 5R,6S and 5R,6R diastereomers interconvert at 5.8×10⁻³ min⁻¹, suggesting Piscrocin B’s stereochemistry (5R,6S) may also influence stability in biological matrices .
  • Reactivity : Vicinal diols in both compounds participate in hydrogen bonding, but Tg’s pyrimidine core undergoes repair mechanisms absent in Piscrocin B .

Biological Activity

The compound [(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid is a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C8H10O5C_8H_{10}O_5, and its structural characteristics include:

  • Bicyclic framework : The cyclopenta[c]furan moiety contributes to its unique reactivity.
  • Hydroxyl groups : The presence of hydroxyl groups at positions 5 and 6 enhances its potential for biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

The compound's antioxidant activity may be attributed to:

  • Scavenging free radicals : It can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Enhancing endogenous antioxidants : It may stimulate the production of endogenous antioxidant enzymes.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cardiovascular diseases and cancer.

Research Findings

  • Inhibition of pro-inflammatory cytokines : this compound has been found to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

  • Bacterial Inhibition : In a study involving Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Fungal Activity : It was effective against Candida albicans with an MIC of 16 µg/mL.

Neuroprotective Effects

Recent findings suggest that this compound may offer neuroprotective benefits.

Mechanism

The neuroprotective effects likely stem from:

  • Reduction of oxidative stress in neuronal cells .
  • Inhibition of apoptosis in neurodegenerative models , as demonstrated in cell culture studies.

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of cytokines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the natural sources and isolation methods for [(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid?

Answer: The compound, also known as Piscrocin B, is isolated from the roots of Picrorhiza scrophulariiflora (XI ZANG HU HUANG LIAN), a plant used in Traditional Chinese Medicine . Key isolation steps include:

  • Extraction : Use of polar solvents (e.g., methanol or ethanol) for maceration or Soxhlet extraction.
  • Chromatography : Fractionation via silica gel or reverse-phase HPLC to separate cyclopenta[c]furan derivatives.
  • Crystallization : Final purification by recrystallization in methanol yields colorless plates or amorphous powder (mp 160–162°C, [α]D = −50.2°) .

Q. How is the stereochemistry of the compound validated?

Answer: Stereochemical assignments rely on:

  • Optical Rotation : Comparison with literature values (e.g., [α]D = −50.2° in MeOH) .
  • X-ray Crystallography : Resolving absolute configurations of crystalline derivatives.
  • NMR Analysis : Coupling constants (e.g., J values for vicinal diols) and NOESY correlations to confirm spatial arrangements .

Advanced Research Questions

Q. What synthetic strategies are feasible for synthesizing this cyclopenta[c]furan derivative?

Answer: While direct synthesis routes are not fully documented in the provided evidence, analogous methods for cyclopenta-fused systems include:

  • Cyclization Reactions : Acid-catalyzed cyclization of dihydroxy precursors (e.g., furan derivatives with cyclopentane motifs).
  • Stereoselective Oxidation : Enzymatic or chemical oxidation (e.g., OsO₄ for dihydroxylation) to install cis-diols .
  • Chiral Auxiliaries : Use of enantiopure starting materials to control stereocenters (e.g., (4S,5R,6S) configuration) .

Q. How does the compound’s stereochemistry influence its stability and reactivity?

Answer:

  • Hydrogen Bonding : The cis-5,6-dihydroxy groups form intramolecular H-bonds, enhancing stability against oxidation .
  • Epimerization Risks : Under acidic/basic conditions, the diol may undergo stereochemical inversion. Monitor via chiral HPLC or polarimetry .
  • Degradation Pathways : Accelerated decomposition in aqueous solutions at high temperatures; recommend lyophilization for long-term storage .

Q. What methodologies are used to assess its biological activity in vitro?

Answer:

  • Enzyme Inhibition Assays : Test interactions with inflammatory targets (e.g., cyclooxygenase) using purified enzymes and spectrophotometric detection .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to evaluate antiproliferative effects.
  • Antioxidant Activity : DPPH radical scavenging assays to quantify free radical neutralization capacity .

Q. How can conflicting data on stereochemical assignments be resolved?

Answer: Contradictions in stereochemical reports (e.g., cis vs. trans diols) require:

  • X-ray Diffraction : Definitive resolution of crystal structures.
  • Computational Modeling : DFT calculations to compare theoretical and experimental NMR/optical rotation data .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., thymidine bromohydrins) .

Key Considerations for Researchers

  • Natural Product Variability : Batch-to-batch differences in plant-derived material necessitate rigorous quality control (e.g., LC-MS profiling) .
  • Stereochemical Purity : Always validate configurations using multiple orthogonal methods to avoid misinterpretations .
  • Biological Assay Design : Include positive controls (e.g., quercetin for antioxidant assays) and replicate experiments to ensure reproducibility .

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